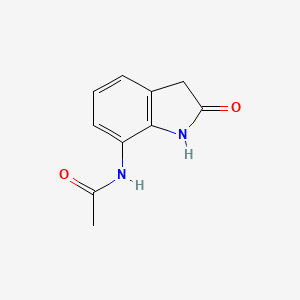
N-(2-oxoindolin-7-yl)acetamide
Cat. No. B8467155
M. Wt: 190.20 g/mol
InChI Key: IPPYIVNGZSAKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08765748B2
Procedure details


According to the method described in example A48a, 7-aminoindolin-2-one (80 mg, 0.54) was reacted with acetic anhydride (66 mg, 0.65 mmol) to give the title compound as a white solid (82 mg, 80%). 1H NMR (400 MHz, CD3OD) δ 7.13 (d, 2H, J=8 Hz), 6.99 (t, 1H, J=8 Hz), 3.57 (s, 2H), 2.16 (s, 3H). MS ESI [M+H]+, calcd for [C10H10N2O2+H]+ 191.08; found m/z 191.0.


Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[O:11]=[C:8]1[CH2:7][C:6]2[C:10](=[C:2]([NH:1][C:12](=[O:14])[CH3:13])[CH:3]=[CH:4][CH:5]=2)[NH:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC=C2CC(NC12)=O
|
Step Two
|
Name
|
|
|
Quantity
|
66 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC2=C(C=CC=C2C1)NC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 mg | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
